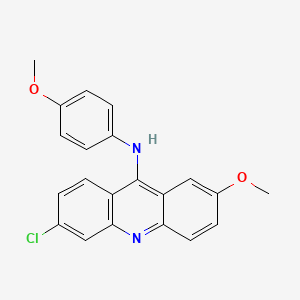
6-chloro-2-methoxy-N-(4-methoxyphenyl)acridin-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-methoxy-N-(4-methoxyphenyl)acridin-9-amine is a chemical compound that belongs to the acridine family Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Vorbereitungsmethoden
The synthesis of 6-chloro-2-methoxy-N-(4-methoxyphenyl)acridin-9-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-2-methoxyaniline and 4-methoxybenzaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between 6-chloro-2-methoxyaniline and 4-methoxybenzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the acridine core structure.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Chemischer Reaktionen
6-chloro-2-methoxy-N-(4-methoxyphenyl)acridin-9-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The chloro group at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form substituted acridine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-chloro-2-methoxy-N-(4-methoxyphenyl)acridin-9-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a fluorescent probe for imaging applications.
Materials Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 6-chloro-2-methoxy-N-(4-methoxyphenyl)acridin-9-amine involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets and pathways involved include the DNA double helix and topoisomerase enzymes.
Vergleich Mit ähnlichen Verbindungen
6-chloro-2-methoxy-N-(4-methoxyphenyl)acridin-9-amine can be compared with other similar compounds, such as:
Quinacrine: An acridine derivative used as an antimalarial and antiparasitic agent.
Amsacrine: An acridine derivative used as an anticancer agent.
Proflavine: An acridine derivative used as an antiseptic and disinfectant.
The uniqueness of this compound lies in its specific structural features, such as the presence of the methoxy and chloro substituents, which may contribute to its distinct biological activities and applications.
Eigenschaften
Molekularformel |
C21H17ClN2O2 |
|---|---|
Molekulargewicht |
364.8 g/mol |
IUPAC-Name |
6-chloro-2-methoxy-N-(4-methoxyphenyl)acridin-9-amine |
InChI |
InChI=1S/C21H17ClN2O2/c1-25-15-6-4-14(5-7-15)23-21-17-9-3-13(22)11-20(17)24-19-10-8-16(26-2)12-18(19)21/h3-12H,1-2H3,(H,23,24) |
InChI-Schlüssel |
BHBVGCPGLSBKEQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B14137830.png)
![1,4-Dimethylbicyclo[2.2.1]heptan-7-one](/img/structure/B14137836.png)
![N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B14137845.png)
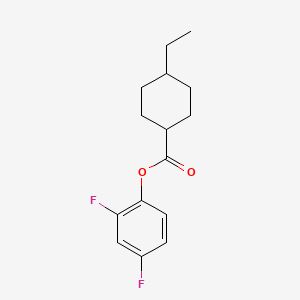
![1-Phenyl-4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B14137850.png)
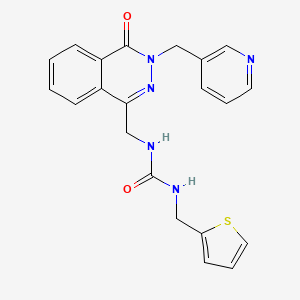
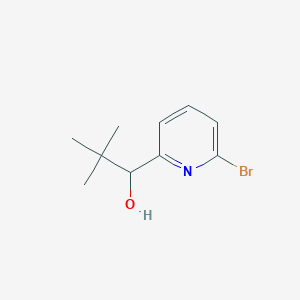

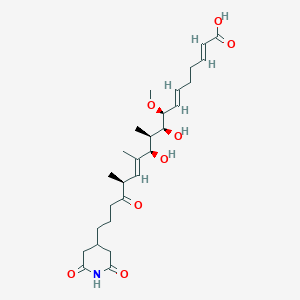
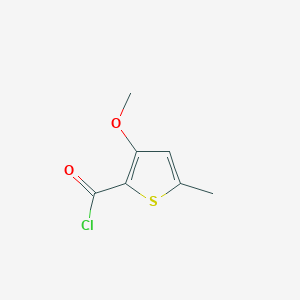

![13-(4-acetylphenyl)-16-(2,2-dimethylpropanoyl)-5-methoxy-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B14137891.png)


